4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Overview
Description
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its complex structure, which includes a chromen core, a phenoxy group, and a benzyloxycarbonyl-protected amino butanoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with a halogenated chromen derivative.
Attachment of the Benzyloxycarbonyl-Protected Amino Butanoate: This step involves the coupling of the chromen derivative with a benzyloxycarbonyl-protected amino butanoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The phenoxy group and the benzyloxycarbonyl-protected amino butanoate moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
- 4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate
- 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl-protected amino butanoate moiety enhances its stability and allows for selective deprotection under mild conditions, making it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7/c29-25(12-7-15-28-27(31)33-17-19-8-3-1-4-9-19)35-21-13-14-22-23(16-21)32-18-24(26(22)30)34-20-10-5-2-6-11-20/h1-6,8-11,13-14,16,18H,7,12,15,17H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVJRISVCHUOOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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